molecular formula C20H21N3O3 B12776555 5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)- CAS No. 83494-72-8

5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-

Cat. No.: B12776555
CAS No.: 83494-72-8
M. Wt: 351.4 g/mol
InChI Key: UZEFAZPZPKJHAQ-UHFFFAOYSA-N
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Description

“5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the core azulenone structure, followed by the introduction of the morpholinyl ethyl group through nucleophilic substitution or other suitable reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

“5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one: A simpler analog without the morpholinyl ethyl group.

    6,7-Dihydro-2-(2-(4-morpholinyl)ethyl)-1H-indole: Another heterocyclic compound with a similar substitution pattern.

Uniqueness

The unique combination of the azulenone core and the morpholinyl ethyl group in “5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” imparts distinct chemical properties, making it a valuable compound for specific applications that similar compounds may not fulfill.

Properties

CAS No.

83494-72-8

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

15-(2-morpholin-4-ylethyl)-11-oxa-15,16-diazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2,4,6,10(17),12-hexaen-14-one

InChI

InChI=1S/C20H21N3O3/c24-20-16-13-26-17-6-5-14-3-1-2-4-15(14)19(18(16)17)21-23(20)8-7-22-9-11-25-12-10-22/h1-4,13H,5-12H2

InChI Key

UZEFAZPZPKJHAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CO2)C(=O)N(N=C3C4=CC=CC=C41)CCN5CCOCC5

Origin of Product

United States

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